Human β-Adrenoceptor Subtype Selectivity Profile of Cimaterol: Quantitative Comparison with Alternative β-Agonists
Cimaterol demonstrates a quantitatively defined β2-preferring selectivity profile across human adrenoceptor subtypes, with pEC50 values of 8.13 (β1), 8.78 (β2), and 6.62 (β3), representing approximately 4.5-fold higher potency at β2 versus β1 and approximately 145-fold higher potency at β2 versus β3 . In direct comparative analyses of agonist responses at the wild-type human β1-adrenoceptor, cimaterol (log EC50 = −7.90 ± 0.07) exhibits partial agonism with 73.2% maximal isoprenaline response, distinguishing its efficacy profile from full agonists [1].
| Evidence Dimension | β2 versus β1 selectivity ratio based on pEC50 values |
|---|---|
| Target Compound Data | pEC50 β2 = 8.78; pEC50 β1 = 8.13 |
| Comparator Or Baseline | Selectivity ratio: ~4.5-fold higher potency at β2 versus β1; ~145-fold higher at β2 versus β3 |
| Quantified Difference | β2 preference: 4.5× over β1; 145× over β3 |
| Conditions | Functional cAMP accumulation assays in cells expressing recombinant human β1, β2, and β3 adrenoceptors |
Why This Matters
This defined selectivity profile enables researchers to select cimaterol when β2-preferring activity is required, distinguishing it from more β2-selective compounds (e.g., clenbuterol) or less selective alternatives.
- [1] Baker JG, Hill SJ, Summers RJ. Agonist responses at the wildtype and polymorphic variants of the β1-adrenoceptor. PLoS ONE. 2013;8(10):e77582. View Source
